7-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
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Overview
Description
7-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyrrole with monochloramine, followed by cyclization with formamidine acetate . This method is advantageous due to its high yield and relatively mild reaction conditions.
Industrial Production Methods
For industrial-scale production, continuous flow chemistry has been employed to optimize the synthesis process. This approach allows for the efficient and scalable production of the compound by utilizing in situ monochloramine synthesis and a process-friendly soluble base such as potassium tert-butoxide (KOt-Bu) .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
7-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of antiviral drugs, such as Remdesivir.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it often acts as an inhibitor of kinases, enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H6ClN3O |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
7-chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C7H6ClN3O/c1-4-9-7(12)5-2-3-6(8)11(5)10-4/h2-3H,1H3,(H,9,10,12) |
InChI Key |
SBMYHOSLBAKQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=C2Cl)C(=O)N1 |
Origin of Product |
United States |
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